molecular formula C18H26N2O3S B5545067 N-[(3S*,4R*)-1-(2,3-dihydro-1H-inden-5-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide

N-[(3S*,4R*)-1-(2,3-dihydro-1H-inden-5-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide

Cat. No.: B5545067
M. Wt: 350.5 g/mol
InChI Key: PZTVYMCDWUVUCW-DLBZAZTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3S*,4R*)-1-(2,3-dihydro-1H-inden-5-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide is a useful research compound. Its molecular formula is C18H26N2O3S and its molecular weight is 350.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.16641387 g/mol and the complexity rating of the compound is 569. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

A study on the synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds has shown the potential of these compounds as potent inhibitors of HMG-CoA reductase, highlighting their significance in cholesterol biosynthesis inhibition. This research emphasizes the synthetic versatility and potential therapeutic applications of methanesulfonamide derivatives in managing cholesterol levels (Watanabe et al., 1997).

Structural Studies

Research involving the structural analysis of Nimesulide derivatives, including methanesulfonamide compounds, has been instrumental in understanding their molecular interactions, crystal packing, and electrostatic potential. Such studies are crucial for the design and development of new therapeutic agents with optimized properties (Dey et al., 2016).

Catalytic Applications

Investigations into the catalytic applications of methanesulfonamide derivatives have been conducted, particularly in the context of transfer hydrogenation reactions. These studies explore the efficiency of certain methanesulfonamide compounds as precatalysts in the hydrogenation of ketones, demonstrating their utility in green chemistry and synthetic methodologies (Ruff et al., 2016).

Ligand Development

The development of novel ligand scaffolds for catalytic asymmetric synthesis is another area of application. Compounds based on methanesulfonamide frameworks have been shown to be effective ligands for metal-mediated catalytic processes, contributing to the advancement of asymmetric synthesis techniques (Wipf & Wang, 2002).

Properties

IUPAC Name

N-[(3S,4R)-1-(2,3-dihydro-1H-indene-5-carbonyl)-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3S/c1-12(2)16-10-20(11-17(16)19-24(3,22)23)18(21)15-8-7-13-5-4-6-14(13)9-15/h7-9,12,16-17,19H,4-6,10-11H2,1-3H3/t16-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTVYMCDWUVUCW-DLBZAZTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CC1NS(=O)(=O)C)C(=O)C2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CN(C[C@H]1NS(=O)(=O)C)C(=O)C2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.